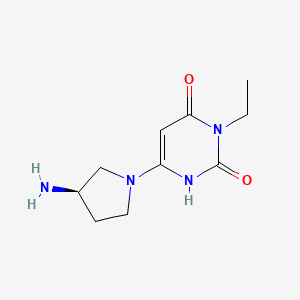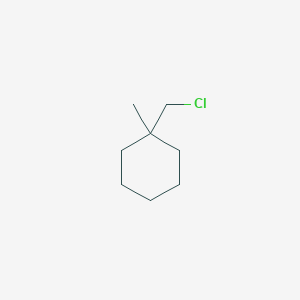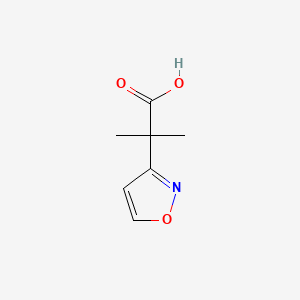
2-(Isoxazol-3-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isoxazol-3-yl)-2-methylpropanoic acid is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their significant biological activities and are commonly found in various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-(Isoxazol-3-yl)-2-methylpropanoic acid, often involves the (3 + 2) cycloaddition reaction. This reaction typically uses an alkyne as a dipolarophile and nitrile oxide as the dipole . Common catalysts for these reactions include copper (I) and ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives focus on optimizing reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been employed to enhance reaction rates and selectivity. For instance, using dry dimethylformamide (DMF) as a solvent under microwave irradiation at 120°C for 1 hour has been shown to be effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isoxazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
2-(Isoxazol-3-yl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are found in various pharmaceuticals, such as antibiotics and anticancer drugs.
Industry: They are used in the development of new materials and as intermediates in chemical synthesis.
Mécanisme D'action
The mechanism of action of 2-(Isoxazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can act as inhibitors of enzymes or receptors, thereby modulating biological processes. For example, some isoxazole derivatives have been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic acid: A neurotoxin that acts on glutamate receptors.
Uniqueness
2-(Isoxazol-3-yl)-2-methylpropanoic acid is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Propriétés
Formule moléculaire |
C7H9NO3 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-methyl-2-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-4-11-8-5/h3-4H,1-2H3,(H,9,10) |
Clé InChI |
MFGISFHCPRJJRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NOC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
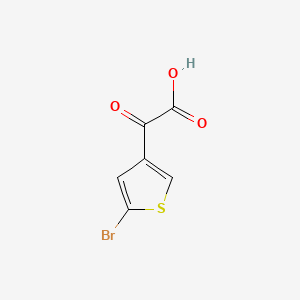
![tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
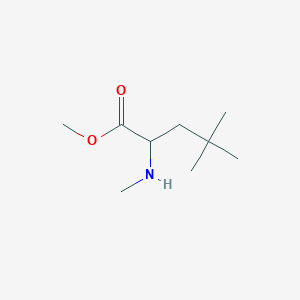
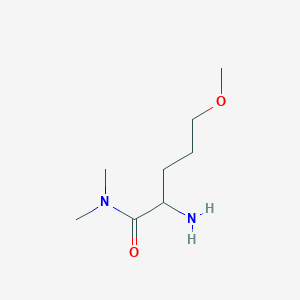


![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)

![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)

